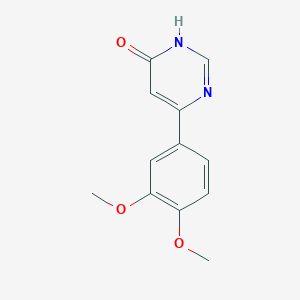
6-(3,4-Dimethoxyphenyl)pyrimidin-4-ol
Overview
Description
6-(3,4-Dimethoxyphenyl)pyrimidin-4-ol, or 6-DMPP, is a synthetic molecule that has been used in scientific research for a variety of purposes. It is a derivative of pyrimidine, a heterocyclic aromatic compound found in a variety of biological systems. The compound has attracted attention due to its ability to act as an inhibitor of protein kinases, a class of enzymes that play a role in a range of cellular processes. In addition, 6-DMPP has been studied for its potential to act as an anti-inflammatory agent, as well as for its potential to act as a chemotherapeutic drug.
Scientific Research Applications
Kinase Inhibition
6-(3,4-Dimethoxyphenyl)pyrimidin-4-ol and its derivatives are actively studied for their potential as kinase inhibitors. A related compound, N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, was synthesized and identified as a new inhibitor of CLK1 and DYRK1A kinases. Its crystal structure was determined, providing insights into its mechanism of action (Guillon et al., 2013).
Anti-inflammatory and Analgesic Activities
Pyrimidine heterocycles with hydroxy groups, including derivatives of 6-(3,4-Dimethoxyphenyl)pyrimidin-4-ol, have shown significant anti-inflammatory and analgesic activities. These compounds were synthesized and screened for their biological activities, revealing their potential in medicinal chemistry (Muralidharan et al., 2019).
Dimerization and Molecular Interactions
Studies on related pyrimidinone compounds have revealed their ability to form strong dimerizations through hydrogen bonding. This characteristic is essential for their applications in supramolecular chemistry and biological interactions (Beijer et al., 1998).
Nonlinear Optical Properties
Pyrimidine derivatives, including thiopyrimidine derivatives, have been explored for their potential in nonlinear optics (NLO). These studies contribute to the understanding of pyrimidine-based materials for optoelectronic applications (Hussain et al., 2020).
Anticancer Activities
Research into thieno[2,3-d]pyrimidin-4(3H)-ones, structurally related to 6-(3,4-Dimethoxyphenyl)pyrimidin-4-ol, has demonstrated their potential as anticancer drugs. These compounds show promise in disrupting cancer cell growth and angiogenesis (Gold et al., 2020).
DNA Interaction and Repair
The interaction and repair of DNA photoproducts, including those related to pyrimidine, are crucial for understanding the role of these compounds in cellular repair mechanisms and potential therapeutic applications (Kim et al., 1994).
Antimicrobial Properties
Derivatives of pyrazolo[3,4-d]pyrimidine, similar in structure to 6-(3,4-Dimethoxyphenyl)pyrimidin-4-ol, exhibit antimicrobial properties. These compounds have been studied for their potential to inhibit bacterial DNA polymerase III and other Gram-positive bacteria (Ali et al., 2003).
properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-10-4-3-8(5-11(10)17-2)9-6-12(15)14-7-13-9/h3-7H,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXFRSRFNXSNSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)NC=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Dimethoxyphenyl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




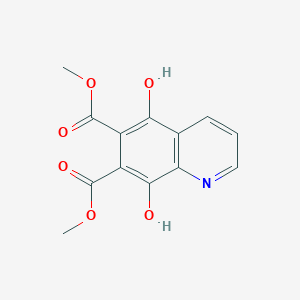
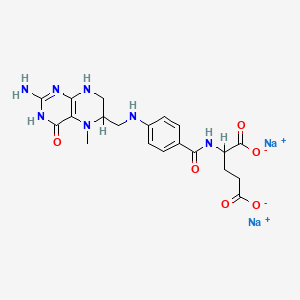
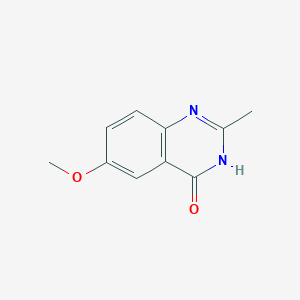
![1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1489623.png)
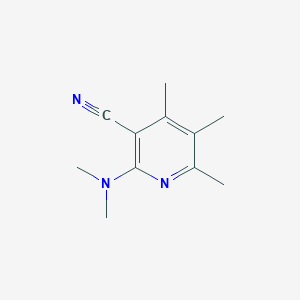


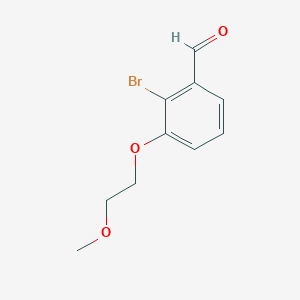
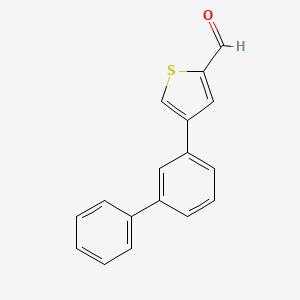
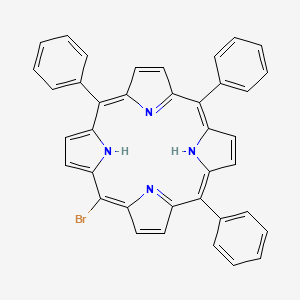
![[4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-pyrrolidin-1-yl-methanone](/img/structure/B1489634.png)
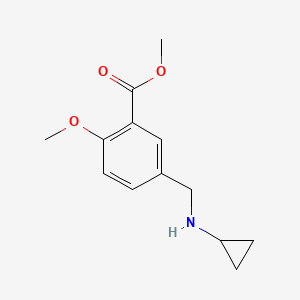
![3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile](/img/structure/B1489637.png)